molecular formula C17H20N2O3S B5551283 4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide

4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide

Cat. No.: B5551283
M. Wt: 332.4 g/mol
InChI Key: BFPQNGVGJHBPLH-QGOAFFKASA-N
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Description

4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring, further modified with a propoxyphenyl group and a methylideneamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Introduction of the Propoxyphenyl Group:

    Formation of the Methylideneamino Linkage: The final step involves the formation of the methylideneamino linkage through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane, ethanol, and water. Catalysts such as triethylamine or pyridine may be used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.

    Reduction: Reduction reactions can occur at the methylideneamino linkage, converting it to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Scientific Research Applications

4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential antimicrobial and anticancer activities make it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-12-22-17-7-5-4-6-15(17)13-18-19-23(20,21)16-10-8-14(2)9-11-16/h4-11,13,19H,3,12H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPQNGVGJHBPLH-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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